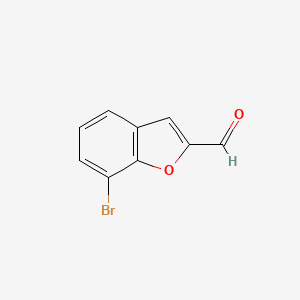

7-Bromobenzofuran-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

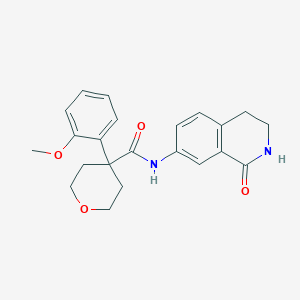

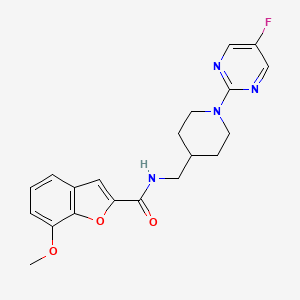

7-Bromobenzofuran-2-carbaldehyde is a chemical compound with the molecular formula C9H5BrO2 . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .Molecular Structure Analysis

The molecular structure of 7-Bromobenzofuran-2-carbaldehyde consists of a benzene ring fused to a furan, a five-membered aromatic ring with four carbon atoms and one oxygen atom . The molecular weight of this compound is 225.041 .Chemical Reactions Analysis

Benzofuran compounds, including 7-Bromobenzofuran-2-carbaldehyde, are often involved in redox processes, passing through intermediates with short life-times . These intermediates are often highly reactive and have a short half-life in solution, making their study challenging .Physical And Chemical Properties Analysis

7-Bromobenzofuran-2-carbaldehyde is a solid compound . It has a molecular weight of 225.041 . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Catalytic Processes and Organic Synthesis

- Biaryl Structure Formation : The sequential Pd/norbornene-catalyzed process can generate o-biaryl carbaldehydes or ketones through a one-pot reaction, leading to the formation of aldehydes, ketones, or dibenzopyrans depending on the reaction termination. This process underscores the utility of 7-Bromobenzofuran-2-carbaldehyde in complex organic synthesis and the formation of functionalized compounds with potential applications in pharmaceuticals and materials science (Motti et al., 2012).

- Palladium-Catalyzed Cross-Coupling : The compound has been highlighted for its role in palladium-catalyzed cross-coupling conditions, serving as a critical substrate for synthesizing various biologically and medicinally relevant compounds. This emphasizes its versatility in facilitating complex molecular constructions (Ghosh & Ray, 2017).

Material Science Applications

- Multi-Walled Carbon Nanotube (MWCNT) Functionalization : Research has demonstrated the successful modification of MWCNT surfaces with 7-bromo-9,9-dioctylfluorene-2-carbaldehyde, introducing bromo functional groups for further reactions. This highlights its potential in creating advanced materials with modified properties for electronics, sensing, and nanotechnology applications (Xu et al., 2007).

Fluorescence and Sensing

- Fluorescent Probe Development : A study designed a fluorescent probe for "turn-on" fluorescence response towards Al3+, showcasing the potential of 7-Bromobenzofuran-2-carbaldehyde derivatives in developing sensitive and selective sensors for metal ions. This application is crucial for environmental monitoring and biochemical assays (Liu et al., 2020).

Antioxidant Studies

- Antioxidant Activity : Bromophenols derived from marine algae, including compounds structurally related to 7-Bromobenzofuran-2-carbaldehyde, have shown significant DPPH radical scavenging activity. This points towards its potential in antioxidant studies and the development of natural product-based therapeutics (Li et al., 2008).

Safety And Hazards

Orientations Futures

Benzofuran compounds, including 7-Bromobenzofuran-2-carbaldehyde, have attracted attention due to their biological activities and potential applications in drug development . Future research may focus on fine-tuning the reactivity and concentration of these compounds, as well as developing new synthetic processes involving electron transfer .

Propriétés

IUPAC Name |

7-bromo-1-benzofuran-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNDAYYMFZCYBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC(=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromobenzofuran-2-carbaldehyde | |

CAS RN |

1184915-60-3 |

Source

|

| Record name | 7-bromo-1-benzofuran-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

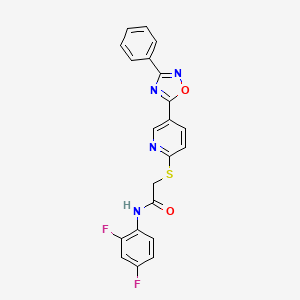

![(4-Chlorophenyl)-[3-chloro-4-(trifluoromethyl)phenyl]methanamine](/img/structure/B2989287.png)

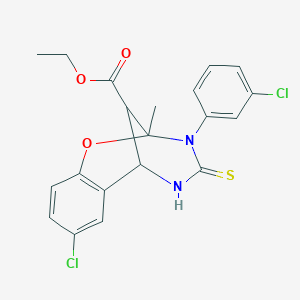

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2989292.png)

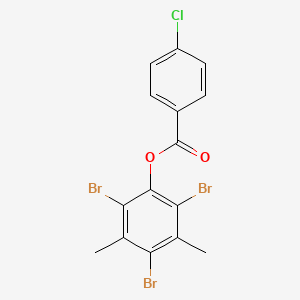

![N-(4-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2989294.png)

![5-((4-Bromophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2989295.png)

![(Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2989305.png)